Chemical structure and properties of Buspirone EP impurity L-d8
Chemical structure and properties of Buspirone EP impurity L-d8
An In-Depth Technical Guide to the Chemical Structure and Properties of Buspirone EP Impurity L and its Deuterated Analog (d8)
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of Buspirone EP Impurity L, a specified impurity in the European Pharmacopoeia. It further delves into the conceptualization, properties, and analytical application of its deuterated analog, Buspirone EP Impurity L-d8. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and bioanalytical assessment of Buspirone. We will explore the structural characterization, the rationale for isotopic labeling, and present detailed analytical methodologies, including a validated approach for quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Critical Role of Impurity Profiling
Buspirone is a widely prescribed anxiolytic agent belonging to the azaspirodecanedione class of drugs.[1][2] Its mechanism of action primarily involves agonistic activity at serotonin 5-HT1A receptors.[2] In the manufacturing and stability testing of any Active Pharmaceutical Ingredient (API), the identification and control of impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) lists several potential impurities for Buspirone, including Impurity L.[3]
The use of stable isotope-labeled (SIL) internal standards is the gold standard in quantitative bioanalysis via mass spectrometry.[4][5] A SIL internal standard, such as a deuterated analog, exhibits nearly identical chemical and physical properties to the analyte of interest, including extraction recovery and chromatographic retention time.[4] This co-elution behavior allows it to effectively normalize for variations in sample preparation and matrix effects, which can cause ion suppression or enhancement, thereby ensuring the highest level of accuracy and precision in quantitative assays.[6][7] This guide focuses on Buspirone EP Impurity L and its proposed deuterated form, Impurity L-d8, as a quintessential tool for rigorous analytical testing.
Characterization of Buspirone EP Impurity L
Buspirone EP Impurity L, also known as Buspirone Related Compound L, is a process-related impurity that can arise during the synthesis of Buspirone.[8][9] Its structure is closely related to a key intermediate in the API's synthesis.
Chemical Structure and Nomenclature
The definitive structure of Buspirone EP Impurity L is provided below.
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IUPAC Name: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione[8]
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Synonyms: Buspirone USP Related Compound L, N-(4-Chlorobutyl)-1,1-cyclopentanediacetimide[10]
Physicochemical Properties
A summary of the core physicochemical properties is presented in Table 1. This data is essential for developing analytical methods, as it dictates solubility and chromatographic behavior.
| Property | Value | Source(s) |
| Molecular Formula | C13H20ClNO2 | [8][10][11] |
| Molecular Weight | 257.76 g/mol | [8][10][11] |
Formation Pathway
Buspirone EP Impurity L is typically formed from the alkylation of 8-azaspiro[4.5]decane-7,9-dione with a bifunctional chlorobutyl reagent during one of the key synthetic steps leading to the Buspirone molecule. Controlling the stoichiometry and reaction conditions is critical to minimize the formation of this and other related impurities.[9]
Buspirone EP Impurity L-d8: The Deuterated Internal Standard
While "Buspirone EP Impurity L-d8" is not a cataloged item, its design and application are straightforward for laboratories specializing in custom synthesis and advanced analytical studies. For the purpose of this guide, we will define its structure and properties based on established principles of stable isotope labeling.
Rationale and Structural Design
The primary purpose of synthesizing Buspirone EP Impurity L-d8 is to serve as an ideal internal standard for the accurate quantification of Impurity L. The most stable and synthetically accessible positions for deuterium labeling are on the butyl chain, as these C-H bonds are not subject to exchange with protons from the solvent.[5] A mass increase of +8 is substantial enough to prevent isotopic crosstalk with the analyte.
Therefore, the proposed structure for Buspirone EP Impurity L-d8 is 8-(4-Chlorobutyl-d8)-8-azaspiro[4.5]decane-7,9-dione .
Predicted Physicochemical Properties
The incorporation of eight deuterium atoms results in a predictable increase in molecular weight.
| Property | Value | Rationale |
| Molecular Formula | C13H12D8ClNO2 | Replacement of 8 H atoms with 8 D atoms |
| Molecular Weight | 265.81 g/mol | 257.76 + (8 * 1.006) |
Visualization of Key Structures
The relationship between Buspirone, Impurity L, and its deuterated analog is illustrated below.
Caption: Relationship between Buspirone, Impurity L, and its d8 analog.
Analytical Methodologies
The structural confirmation and quantification of Buspirone EP Impurity L require a combination of chromatographic and spectroscopic techniques. The d8-labeled analog is the cornerstone of a robust quantitative method.
Protocol: Quantification by LC-MS/MS
This protocol outlines a stability-indicating, reversed-phase LC-MS/MS method for the quantification of Buspirone EP Impurity L in a sample matrix, using Buspirone EP Impurity L-d8 as the internal standard. This method must be validated according to ICH Q2(R1) guidelines.
Step 1: Preparation of Standard and Sample Solutions
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Prepare a primary stock solution of Buspirone EP Impurity L (Analyte) and Buspirone EP Impurity L-d8 (Internal Standard, IS) in methanol at 1 mg/mL.
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Create a series of working standard solutions by serially diluting the Analyte stock solution.
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Prepare a single IS working solution at an appropriate concentration (e.g., 50 ng/mL).
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For samples, accurately weigh and dissolve the material in the diluent (typically methanol/water). Spike each sample, standard, and blank with a fixed volume of the IS working solution.
Step 2: Chromatographic Conditions
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HPLC System: UHPLC system capable of binary gradient elution.
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Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient Program:
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0.0 min: 10% B
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2.5 min: 95% B
-
3.0 min: 95% B
-
3.1 min: 10% B
-
4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Step 3: Mass Spectrometric Conditions
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Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
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Ionization Source: Electrospray Ionization (ESI), Positive Mode.
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Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
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Detection Mode: Multiple Reaction Monitoring (MRM).
Table 2: Proposed MRM Transitions
| Compound | Precursor Ion [M+H]+ | Product Ion | Rationale for Product Ion |
| Impurity L | m/z 258.1 | m/z 122.1 | Cleavage of the chlorobutyl chain |
| Impurity L-d8 | m/z 266.1 | m/z 122.1 | Same stable fragment, confirming co-elution |
Causality: The positive ionization mode is chosen due to the presence of the nitrogen atom in the azaspiro-dione ring, which is readily protonated. The MRM transition is selected by observing the fragmentation of the molecule; the loss of the chlorobutyl chain leads to a stable, high-intensity product ion, providing excellent selectivity and sensitivity.
Workflow Visualization
Caption: LC-MS/MS workflow for quantifying Impurity L using its d8-IS.
Spectroscopic Characterization
Full characterization of a reference standard is crucial.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum of Impurity L-d8 will show a parent ion peak at an m/z value that is 8 units higher than that of Impurity L, confirming the successful deuteration.
-
NMR Spectroscopy:
-
¹H-NMR: The proton NMR spectrum of Impurity L-d8 would be markedly different from the non-deuterated standard. Specifically, the signals corresponding to the eight protons on the butyl chain would be absent.
-
¹³C-NMR: The carbon signals for the deuterated butyl chain would appear as multiplets with significantly lower intensity due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE). This provides definitive confirmation of the label positions.[12]
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Conclusion
Buspirone EP Impurity L is a critical quality attribute that must be monitored and controlled in the production of Buspirone. The development and use of a deuterated internal standard, Buspirone EP Impurity L-d8, represents a commitment to the highest standards of analytical rigor. By providing a mechanism to correct for experimental variability and matrix effects, this SIL-IS enables highly accurate and precise quantification, which is indispensable for regulatory compliance, formulation development, and pharmacokinetic studies. The methodologies and data presented in this guide offer a robust framework for scientists working to ensure the quality and safety of Buspirone.
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